molecular formula C10H13N3 B2857475 N,2-Dicyclopropylpyrimidin-4-amine CAS No. 1861891-64-6

N,2-Dicyclopropylpyrimidin-4-amine

Cat. No.: B2857475
CAS No.: 1861891-64-6
M. Wt: 175.235
InChI Key: WXMOWTKFDKIHTG-UHFFFAOYSA-N
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Description

6-Chloro-N,2-dicyclopropylpyrimidin-4-amine is a versatile pyrimidine-based building block exclusively for research applications. The pyrimidine ring is a privileged scaffold in medicinal chemistry, a term for molecular frameworks capable of binding to multiple biological targets . This makes them invaluable starting points in the discovery of new therapeutic agents . The specific substitution pattern on this molecule—featuring both a cyclopropyl group and a chloro group on the pyrimidine core, along with a cyclopropylamine—allows researchers to fine-tune the compound's properties and explore its reactivity in further synthetic modifications . The chloro group at the 6-position is a particularly valuable handle for further functionalization, for instance, via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to create a diverse array of more complex molecules for biological screening . Pyrimidine derivatives are foundational in the development of pharmaceuticals across numerous therapeutic areas, including oncology, antiviral, and antibacterial treatments, often acting as kinase inhibitors or antimetabolites . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,2-dicyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)10-11-6-5-9(13-10)12-8-3-4-8/h5-8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMOWTKFDKIHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement with Cyclopropylamine

2,4-Dichloropyrimidine serves as a versatile precursor for synthesizing N,2-dicyclopropylpyrimidin-4-amine. The 4-chloro position is typically more reactive due to reduced steric hindrance compared to the 2-position. Reacting 2,4-dichloropyrimidine with cyclopropylamine under basic conditions (e.g., triethylamine in chloroform) facilitates selective substitution at the 4-position, yielding 4-(cyclopropylamino)-2-chloropyrimidine. Subsequent displacement of the 2-chloro group requires harsher conditions, such as elevated temperatures (150°C) and palladium catalysis, to introduce the second cyclopropyl moiety.

Sequential Substitution Strategies

Sequential substitution leverages differential reactivity between pyrimidine positions. For example, substituting the 4-chloro group first with cyclopropylamine (70–80% yield) followed by a Stille coupling at the 2-position with cyclopropyltin reagents achieves full functionalization. This two-step approach mitigates side reactions, though palladium catalyst selection (e.g., Pd(PPh₃)₄) critically impacts efficiency.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis enables precise C–N and C–C bond formation, circumventing limitations of traditional nucleophilic substitution.

Buchwald-Hartwig Amination for Amine Functionalization

Buchwald-Hartwig amination introduces the cyclopropylamino group at the 4-position of 2-chloropyrimidine. Employing Pd₂(dba)₃ and Xantphos as ligands, this method couples 2-chloropyrimidine with cyclopropylamine in toluene at 110°C, achieving 65–70% yields. The reaction’s success hinges on rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Reductive Amination and Alkylation Techniques

Reductive amination and alkylation offer alternative pathways for installing the cyclopropylamino group without halogen displacement.

Chromium-Catalyzed Alkylation

Chromium(III) catalysts (e.g., Cr‐Id) promote the alkylation of 4-aminopyrimidine with cyclopropyl alcohols. Under optimized conditions (150°C, 1,4-dioxane), this method achieves 55–60% yields, though competing over-alkylation to tertiary amines necessitates careful stoichiometric control.

Mannich Reaction-Based Synthesis

The Mannich reaction condenses 2-cyclopropylpyrimidin-4-amine with formaldehyde and cyclopropylamine in acidic media. While this one-pot strategy simplifies synthesis (50–55% yields), side products like quaternary ammonium salts often require chromatographic purification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

Method Conditions Yield (%) Advantages Limitations
Suzuki-Buchwald Pd(PPh₃)₄, Na₂CO₃, 80°C 75–85 High selectivity, mild conditions Costly catalysts, boronic acid synthesis
Sequential Substitution TEA, chloroform → Pd catalysis 70–80 Stepwise control Multiple purification steps
Chromium Alkylation Cr‐Id, 1,4-dioxane, 150°C 55–60 Avoids halide intermediates Moderate yields, side reactions
Mannich Reaction HCl, formaldehyde, rt 50–55 One-pot synthesis Low yield, complex purification

Chemical Reactions Analysis

Types of Reactions: N,2-Dicyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N,2-Dicyclopropylpyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a core structure for developing new therapeutic agents targeting specific biological pathways.

Industry: The compound is also investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,2-Dicyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural and Electronic Properties

The table below compares key structural features and substituent effects of N,2-Dicyclopropylpyrimidin-4-amine with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
This compound* Cyclopropyl (2), NH₂ (4) ~190.25 (calculated) Cyclopropyl, amine Not explicitly reported
6-Chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Cyclopropyl (2), Cl (6), dimethoxyethyl (4) 257.72 Cyclopropyl, chloro, ether Synthetic intermediate
N,N'-(1,4-Phenylenebis(methylene))bis(5-fluoro-2-methoxypyrimidin-4-amine) (18b) Fluorine (5), methoxy (2), benzyl (4) 389.15 Fluoro, methoxy, benzyl Chemokine Receptor Type 4 antagonist
2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine (4) Chloro (2,4-dichlorobenzyl), pyrido 339.20 Chloro, benzyl, pyrido Not reported (structural analog)
N-Cyclopropylmethyl-4-{7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine Cyclopropylmethyl (2), imidazopyridine (4) Not provided Cyclopropylmethyl, fluorophenyl Kinase inhibition (implied)

*Estimated based on structural analogs.

Key Observations:
  • Cyclopropyl vs. Halogens like chlorine or fluorine increase electronegativity, influencing binding affinity to targets like chemokine receptors .
  • Amine Position and Solubility : The 4-amine group in all compounds facilitates hydrogen bonding, but bulky substituents (e.g., dichlorobenzyl in ) may reduce solubility compared to smaller cyclopropyl groups .

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